molecular formula C10H14N2O4 B13365776 N,2,6-Trimethoxy-N-methylisonicotinamide

N,2,6-Trimethoxy-N-methylisonicotinamide

Cat. No.: B13365776
M. Wt: 226.23 g/mol
InChI Key: NZFNKYLBYFDSNV-UHFFFAOYSA-N
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Description

N,2,6-Trimethoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C10H14N2O4 It is a derivative of isonicotinamide, characterized by the presence of three methoxy groups and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,6-Trimethoxy-N-methylisonicotinamide typically involves the methylation of isonicotinamide followed by the introduction of methoxy groups. One common method is the reaction of isonicotinamide with methyl iodide in the presence of a base such as potassium carbonate to form N-methylisonicotinamide. This intermediate is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,2,6-Trimethoxy-N-methylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form N,2,6-trimethoxyisonicotinamide.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of N,2,6-trimethoxyisonicotinamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,2,6-Trimethoxy-N-methylisonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2,6-Trimethoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-methylisonicotinamide
  • N,2,6-trimethoxyisonicotinamide
  • 2-Bromo-N-methoxy-N-methylisonicotinamide

Uniqueness

N,2,6-Trimethoxy-N-methylisonicotinamide is unique due to the presence of three methoxy groups and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

N,2,6-trimethoxy-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C10H14N2O4/c1-12(16-4)10(13)7-5-8(14-2)11-9(6-7)15-3/h5-6H,1-4H3

InChI Key

NZFNKYLBYFDSNV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=NC(=C1)OC)OC)OC

Origin of Product

United States

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